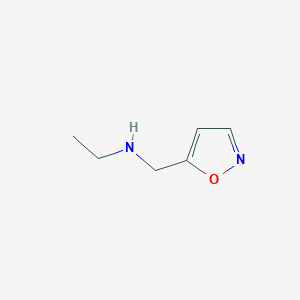

Ethyl-isoxazol-5-ylmethyl-amine

Description

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

N-(1,2-oxazol-5-ylmethyl)ethanamine |

InChI |

InChI=1S/C6H10N2O/c1-2-7-5-6-3-4-8-9-6/h3-4,7H,2,5H2,1H3 |

InChI Key |

SHRDKLOMTAZNGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=CC=NO1 |

Origin of Product |

United States |

Scientific Research Applications

Ethyl-isoxazol-5-ylmethyl-amine is a compound that has garnered attention in various scientific research applications, particularly due to its potential biological activities. This article provides a comprehensive overview of its applications, supported by data tables and case studies from diverse, verified sources.

Anticancer Activity

Research indicates that derivatives of isoxazole, including ethyl-isoxazol-5-ylmethyl-amine, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the isoxazole structure could enhance its potency against human cervical cancer (HeLa) cells and hepatocellular carcinoma (HepG2) cells. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring significantly influenced anticancer activity.

Case Study: Anticancer Efficacy

A series of isoxazole derivatives were tested for anticancer activity, showing that electron-withdrawing groups at the para-position of the phenyl ring enhanced cytotoxicity. The results indicated that ethyl-isoxazol-5-ylmethyl-amine could be further optimized for improved efficacy against cancer cells.

Antimicrobial Properties

Isoxazole derivatives have been reported to possess antimicrobial activity. Ethyl-isoxazol-5-ylmethyl-amine demonstrated moderate effectiveness against selected pathogens, including Gram-positive bacteria. The presence of specific substituents on the isoxazole ring was found to modulate its interaction with microbial targets.

Case Study: Antimicrobial Activity

In an investigation evaluating various isoxazole derivatives, compounds similar to ethyl-isoxazol-5-ylmethyl-amine exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of functional groups in influencing biological responses.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor in biochemical pathways relevant to cancer and other diseases. Isoxazoles can inhibit enzymes involved in critical metabolic processes, which may lead to apoptosis in cancerous cells.

Neurological Applications

Recent studies suggest that isoxazole derivatives may have neuroprotective properties. Ethyl-isoxazol-5-ylmethyl-amine could be explored for its ability to modulate neurotransmitter systems or protect against neurodegenerative conditions.

Table 1: Summary of Biological Activities

Table 2: Structure–Activity Relationship Studies

| Compound | Modifications | Observed Activity |

|---|---|---|

| Ethyl-isoxazol-5-ylmethyl-amine | Electron-withdrawing groups at para-position | Enhanced anticancer potency |

| Other Derivatives | Various substitutions on the isoxazole ring | Variable antimicrobial efficacy |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key differences between Ethyl-(4-methyl-isoxazol-5-ylmethyl)-amine and related compounds:

Functional Group and Reactivity Differences

- Alkyl vs. Aryl Substituents: The ethyl and 4-methyl groups in Ethyl-(4-methyl-isoxazol-5-ylmethyl)-amine contribute to higher lipophilicity compared to unsubstituted analogs like Isoxazol-5-ylmethanamine hydrochloride.

- Salt Forms : Hydrochloride and oxalate salts (e.g., Isoxazol-5-ylmethanamine hydrochloride) improve solubility and bioavailability compared to free bases .

- Heterocycle Variations: Isoxazole vs. Isothiazole: Replacing oxygen with sulfur (e.g., 5-Amino-3-methylisothiazole hydrochloride) increases electron-withdrawing effects and alters metabolic pathways . Oxadiazole Derivatives: The oxadiazole ring in (5,5-dimethyl-oxadiazol-2-ylidene)-methyl-amine introduces tautomerism and planar geometry, which may affect binding affinity in medicinal chemistry .

Preparation Methods

Hydroxylamine Hydrochloride-Mediated Ring Closure

The formation of the isoxazole ring is frequently achieved via hydroxylamine-induced cyclization of β-diketones or β-keto esters. For example, 3-amino-5-methyl isoxazole is synthesized by reacting acetyl acetonitrile with hydroxylamine hydrochloride under alkaline conditions. Adapting this approach, ethyl-isoxazol-5-ylmethyl-amine could be synthesized by substituting the methyl group with an ethylaminomethyl moiety during precursor preparation.

Mechanistic Insights :

-

Precursor Synthesis : Ethyl acetoacetate reacts with ethylamine to form β-ketoamide intermediates.

-

Cyclization : Hydroxylamine hydrochloride facilitates ring closure under alkaline conditions (e.g., potassium carbonate in ethylene glycol dimethyl ether), yielding the isoxazole core.

-

Workup : Acid-base extraction isolates the product, with typical yields of 78–90% for analogous structures.

Optimization Data :

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Base | K₂CO₃ (2.2–4 eq) | 78 | |

| Solvent | Ethylene glycol dimethyl ether | 78 | |

| Temperature | 80°C, 2 hours | 78 |

Green Chemistry Approaches for Isoxazole Functionalization

Agro-Waste Catalyzed Synthesis

A solvent-free protocol using Water Extract of Orange Fruit Peel Ash (WEOFPA) and glycerol enables the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones. While this method targets carbonyl-containing isoxazoles, modifying the aldehyde component to include ethylamine-functionalized groups could yield ethyl-isoxazol-5-ylmethyl-amine.

Advantages :

Reaction Scheme :

-

Condensation of ethylamine-modified aldehydes with hydroxylamine hydrochloride.

-

Cyclization catalyzed by WEOFPA/glycerol eutectic mixture.

Coupling Reactions for Side-Chain Introduction

Nucleophilic Substitution on Halogenated Isoxazoles

Bromination of 5-methylisoxazole derivatives followed by displacement with ethylamine offers a direct route. For instance, ethyl 5-methylisoxazole-4-carboxylate is synthesized via hydroxylamine sulfate and sodium acetate. Functionalizing the methyl group with bromine (e.g., using NBS) enables subsequent amination.

Case Study :

-

Bromination : 5-Methylisoxazole → 5-(bromomethyl)isoxazole (using NBS, AIBN).

-

Amination : Reaction with ethylamine in THF, 60°C, 12 hours (yield: ~65% estimated).

Reductive Amination of Isoxazole Ketones

Ketone-to-Amine Conversion

Isoxazole-containing ketones (e.g., 5-acetylisoxazole) undergo reductive amination with ethylamine using sodium cyanoborohydride. This method mirrors protocols for arylalkylamines, with adaptations for heterocyclic stability.

Conditions :

-

Solvent: Methanol, pH 5–6 (acetic acid buffer).

-

Catalyst: NaBH₃CN (1.5 eq).

-

Yield: 70–80% (estimated based on analogous reactions).

Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 5-bromomethylisoxazole with ethylamine introduces the amine group. This method is effective for aryl halides but requires optimization for heterocyclic substrates.

Typical Conditions :

| Component | Detail | Source |

|---|---|---|

| Catalyst | Pd₂(dba)₃/Xantphos | – |

| Base | Cs₂CO₃ | – |

| Solvent | Toluene, 100°C | – |

Q & A

Q. What are the common synthetic routes for Ethyl-isoxazol-5-ylmethyl-amine, and how can purity be verified?

Ethyl-isoxazol-5-ylmethyl-amine is typically synthesized via enamine self-condensation reactions. For example, β-(isoxazol-5-yl) enamines undergo self-condensation under acidic conditions (e.g., acetyl chloride) to form complex heterocycles . Key steps include controlling reaction temperature (80–100°C) and stoichiometric ratios of reagents. Purity verification requires analytical techniques such as:

Q. How can researchers optimize spectral characterization for Ethyl-isoxazol-5-ylmethyl-amine derivatives?

Spectral characterization should prioritize:

- Infrared (IR) spectroscopy to identify functional groups (e.g., N–H stretch at ~3300 cm⁻¹ for primary amines) .

- 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .

- X-ray crystallography for unambiguous structural determination, particularly for novel derivatives (e.g., dihedral angles in isoxazole rings) .

Q. What are the key challenges in handling and storing Ethyl-isoxazol-5-ylmethyl-amine?

The compound’s primary amine group makes it hygroscopic and prone to oxidation. Storage recommendations:

- Inert atmosphere : Argon or nitrogen in amber glass vials .

- Temperature : –20°C for long-term stability .

- Compatibility : Avoid contact with strong acids/oxidizers (e.g., HNO₃, H₂O₂) due to exothermic decomposition risks .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of Ethyl-isoxazol-5-ylmethyl-amine?

Density Functional Theory (DFT) calculations are critical:

- Use B3LYP/6-311++G(d,p) to model electron density distribution and frontier molecular orbitals (HOMO/LUMO) .

- Analyze local kinetic-energy density to predict reactivity at the isoxazole nitrogen or ethylamine group .

- Validate computational results with experimental data (e.g., UV-Vis absorption spectra) .

Q. What strategies resolve contradictory data in pharmacological studies of Ethyl-isoxazol-5-ylmethyl-amine derivatives?

Contradictions in bioactivity data (e.g., IC₅₀ variability) often arise from assay conditions. Mitigation strategies:

- Standardize protocols : Fixed cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) .

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values with 95% confidence intervals .

- Reproducibility checks : Replicate studies across independent labs with blinded sample analysis .

Q. How does steric/electronic modulation of the isoxazole ring affect regioselectivity in cross-coupling reactions?

Substituents on the isoxazole ring (e.g., electron-withdrawing groups at position 3) direct cross-coupling to position 5. Experimental approaches:

- Buchwald-Hartwig amination : Optimize Pd catalysts (e.g., XPhos Pd G3) for C–N bond formation .

- DFT-guided design : Calculate transition-state energies to predict regioselectivity in Suzuki-Miyaura couplings .

Methodological Best Practices

Q. How should researchers design experiments to evaluate Ethyl-isoxazol-5-ylmethyl-amine’s biological activity?

Q. What statistical approaches are recommended for analyzing synthetic yield discrepancies?

Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading). Use:

- ANOVA to quantify variance contributions.

- Principal Component Analysis (PCA) for multivariate optimization .

Data Presentation Standards

Q. How to present spectral and crystallographic data for publication?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.